REACTION_CXSMILES
|
[N+:1]([C:4](=[C:10]1[NH:15][CH2:14][CH2:13][CH2:12][S:11]1)C(OCC)=O)([O-:3])=[O:2].[OH-].[Na+]>C(O)(=O)C>[N+:1]([CH:4]=[C:10]1[NH:15][CH2:14][CH2:13][CH2:12][S:11]1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C(C(=O)OCC)=C1SCCCN1
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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3.5 g
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The addition
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
tetrahydro-2-(nitromethylene)-2H-1,3-thiazine
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Type
|
product
|
Smiles
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[N+](=O)([O-])C=C1SCCCN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |